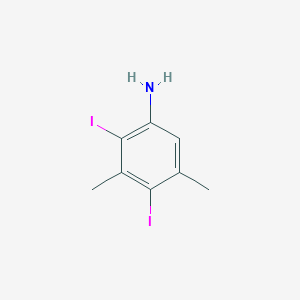
2,4-Diiodo-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-3,5-dimethylaniline is not well understood. However, it is believed that it acts as an oxidizing agent and can undergo redox reactions with other compounds. It has also been found to be a good source of iodine in organic synthesis.
Biochemical and Physiological Effects:
2,4-Diiodo-3,5-dimethylaniline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Diiodo-3,5-dimethylaniline in lab experiments is its high purity. The product obtained from the synthesis method is usually of high purity and can be used directly in experiments. However, one of the limitations of using this compound is its high cost. It is also a toxic and hazardous compound and needs to be handled with care.
Direcciones Futuras
There are several future directions for the research on 2,4-Diiodo-3,5-dimethylaniline. One possible direction is to explore its potential as an anti-cancer agent. It has been found to have cytotoxic properties and may have potential as a cancer drug. Another direction is to investigate its use as a source of iodine in organic synthesis. It may have advantages over other iodine sources due to its high purity. Finally, its antioxidant and anti-inflammatory properties may have potential applications in the development of new drugs for various diseases.
Conclusion:
In conclusion, 2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. Its synthesis method is well established and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and needs to be handled with care. There are several future directions for research on this compound, including its potential as an anti-cancer agent, its use as a source of iodine in organic synthesis, and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 2,4-Diiodo-3,5-dimethylaniline involves the reaction of 3,5-dimethylaniline with iodine monochloride (ICl) and iodine (I2) in the presence of anhydrous hydrochloric acid. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,4-Diiodo-3,5-dimethylaniline has been widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a building block for the synthesis of complex molecules.
Propiedades
Número CAS |
117832-16-3 |
|---|---|
Nombre del producto |
2,4-Diiodo-3,5-dimethylaniline |
Fórmula molecular |
C8H9I2N |
Peso molecular |
372.97 g/mol |
Nombre IUPAC |
2,4-diiodo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H9I2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
Clave InChI |
JNDDLIFHIOPHON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
SMILES canónico |
CC1=CC(=C(C(=C1I)C)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
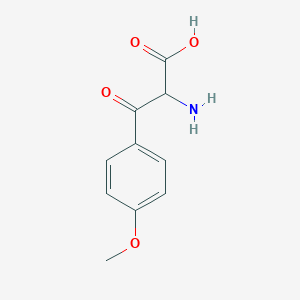
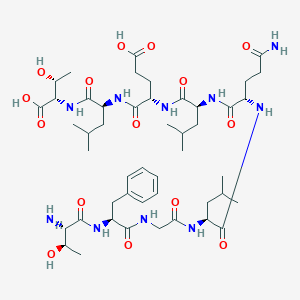
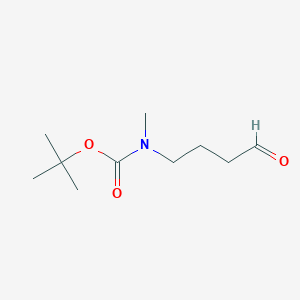
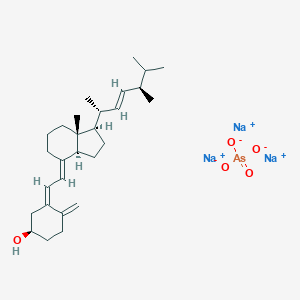
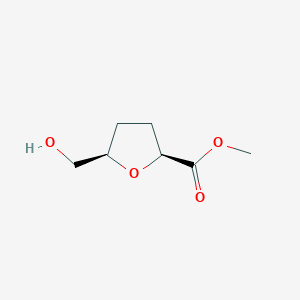
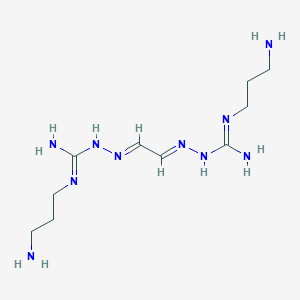
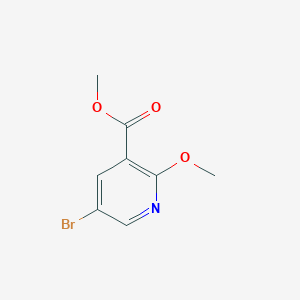
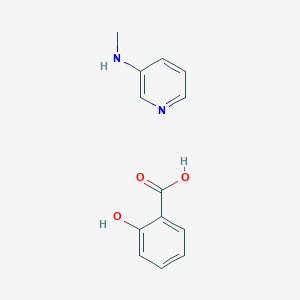
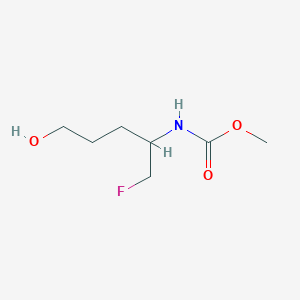
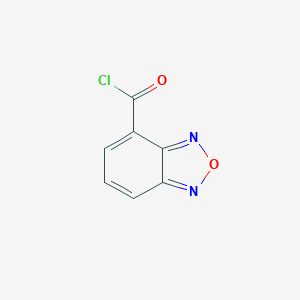
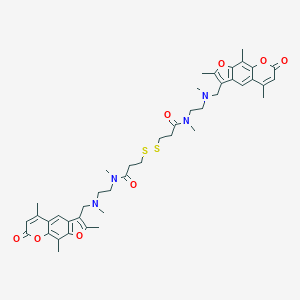
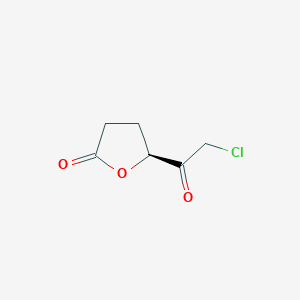
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)